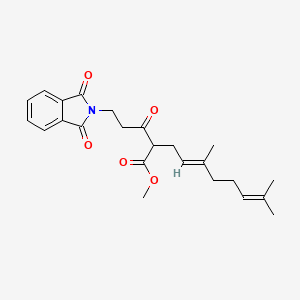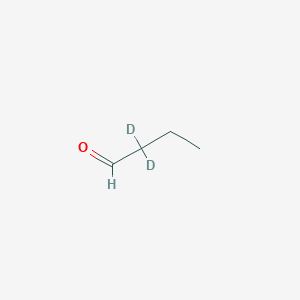
N-Butyraldehyde-2,2-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyraldehyde-2,2-D2: Butanal-2,2-D2 or 2,2-Dideuterobutanal , is a deuterium-labeled compound. It is a colorless liquid widely used in the production of pharmaceuticals, agrochemicals, and fragrances. The deuterium isotopic labeling provides unique applications in research and synthesis, allowing for precise tracking and analysis in various fields such as drug discovery, metabolic studies, and environmental research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butyraldehyde-2,2-D2 can be synthesized through the hydroformylation of propylene, followed by isotopic exchange reactions to introduce deuterium atoms. The process involves the use of deuterium gas (D2) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of propylene using a rhodium-based catalyst. The reaction is carried out under high pressure and temperature to achieve high yields. The deuterium labeling is then introduced through isotopic exchange reactions .
Chemical Reactions Analysis
Types of Reactions: N-Butyraldehyde-2,2-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid.
Reduction: It can be reduced to form butanol.
Condensation: It can undergo aldol condensation to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Condensation: Base catalysts such as sodium hydroxide (NaOH) are used for aldol condensation reactions.
Major Products:
Oxidation: Butyric acid
Reduction: Butanol
Condensation: 2-Ethyl-2-hexenal (from aldol condensation)
Scientific Research Applications
N-Butyraldehyde-2,2-D2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracking and analysis in chemical reactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug discovery and development to study drug metabolism and pharmacokinetics.
Industry: Used in the production of pharmaceuticals, agrochemicals, and fragrances
Mechanism of Action
The mechanism of action of N-Butyraldehyde-2,2-D2 involves its role as a labeled compound in various reactions. The deuterium atoms allow for precise tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .
Comparison with Similar Compounds
- Butyraldehyde (CAS 123-72-8)
- Butyraldehyde oxime (CAS 110-69-0)
- N-Butyraldehyde-aniline (CAS 4275-07-4)
- N-Butyraldehyde-D8 (CAS 84965-36-6)
Comparison: N-Butyraldehyde-2,2-D2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Unlike its non-labeled counterparts, it allows for precise tracking and analysis in various fields, making it an essential tool for isotopic labeling studies .
Properties
Molecular Formula |
C4H8O |
|---|---|
Molecular Weight |
74.12 g/mol |
IUPAC Name |
2,2-dideuteriobutanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3D2 |
InChI Key |
ZTQSAGDEMFDKMZ-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C=O |
Canonical SMILES |
CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
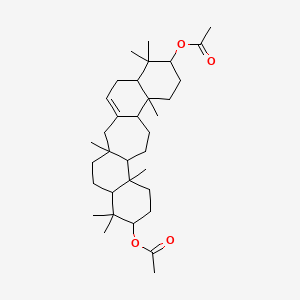
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)

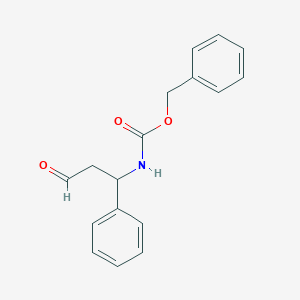
![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
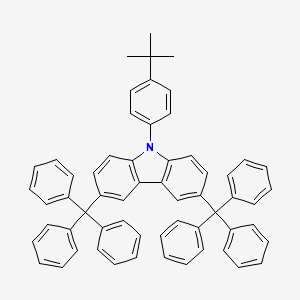
![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
